3-(2-Methylphenoxy)aniline

Catalog No.
S9076217
CAS No.
M.F
C13H13NO
M. Wt
199.25 g/mol
Availability
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3-(2-Methylphenoxy)aniline

Product Name

3-(2-Methylphenoxy)aniline

IUPAC Name

3-(2-methylphenoxy)aniline

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c1-10-5-2-3-8-13(10)15-12-7-4-6-11(14)9-12/h2-9H,14H2,1H3

InChI Key

UKGBZDIJGCQUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC(=C2)N

3-(2-Methylphenoxy)aniline is an organic compound characterized by the presence of a 2-methylphenoxy group attached to an aniline moiety. Its molecular formula is C13H13NOC_{13}H_{13}NO, with a molecular weight of approximately 199.25 g/mol. The structure features a phenyl ring substituted with a methyl group at the ortho position relative to the ether linkage, which influences its chemical properties and biological activity.

Typical of arylamines, including:

  • Electrophilic Aromatic Substitution: The amino group in the aniline part is highly activating and ortho/para-directing, allowing for further substitution reactions on the aromatic ring .
  • Oxidation: This compound can be oxidized to produce quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert nitro groups to amino groups or modify other functional groups present.
  • Diazotization: Like other arylamines, it can be converted into diazonium salts, which are useful intermediates for further synthetic transformations .

Research indicates that 3-(2-Methylphenoxy)aniline may exhibit various biological activities, including potential antimicrobial and anticancer properties. The interactions of this compound with specific biological targets, such as enzymes and receptors, are under investigation. Its structure allows for interactions that could influence biochemical pathways, making it a candidate for further pharmacological studies.

The synthesis of 3-(2-Methylphenoxy)aniline typically involves:

  • Nucleophilic Substitution: Aniline is reacted with 2-methylphenol in the presence of a base to facilitate the substitution at the appropriate position on the aniline ring.
  • Reflux Conditions: The reaction is usually conducted under reflux to ensure complete conversion and higher yields.
  • Purification: The product can be purified via recrystallization or chromatography methods to obtain a pure compound suitable for further study or application.

3-(2-Methylphenoxy)aniline finds applications in various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for drug development targeting specific diseases.
  • Material Science: This compound can be utilized in polymer chemistry for creating specialized materials with desired properties.

Studies on 3-(2-Methylphenoxy)aniline's interactions with biological systems are crucial for understanding its efficacy and safety profile. Interaction studies typically focus on:

  • Enzyme Inhibition: Assessing whether this compound inhibits specific enzymes involved in metabolic pathways.
  • Receptor Binding Affinity: Evaluating how well it binds to particular receptors that could mediate its biological effects.

These studies help elucidate the mechanisms through which 3-(2-Methylphenoxy)aniline exerts its effects and guide future therapeutic applications.

Several compounds exhibit structural similarities to 3-(2-Methylphenoxy)aniline, including:

  • 2,4-Bis(2-methylphenoxy)aniline
  • 4-(2-Methylphenoxy)aniline
  • 3-(4-Methylphenoxy)aniline

Comparison Table

Compound NameStructure FeaturesUnique Aspects
3-(2-Methylphenoxy)anilineContains one 2-methylphenoxy groupPotentially unique biological activity profile
2,4-Bis(2-methylphenoxy)anilineTwo 2-methylphenoxy groupsEnhanced reactivity due to multiple substituents
4-(2-Methylphenoxy)aniline2-methylphenoxy group at para positionDifferent substitution pattern affecting properties
3-(4-Methylphenoxy)aniline4-methylphenoxy group attachedVariation in electronic effects due to position

The uniqueness of 3-(2-Methylphenoxy)aniline lies in its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This specificity makes it valuable for targeted applications in both research and industry.

Nucleophilic aromatic substitution (NAS) has historically been employed to construct the phenoxy-aniline scaffold. This method relies on electron-deficient aromatic rings to facilitate the displacement of leaving groups by nucleophiles. For example, 3-nitrochlorobenzene reacts with 2-methylphenol under strongly basic conditions, where the nitro group activates the ring for attack by the phenoxide ion. Kinetic studies in dimethyl sulfoxide (DMSO) demonstrate that base-catalyzed pathways dominate in such reactions, with proton transfer often being rate-limiting.

A key challenge in traditional NAS is achieving sufficient activation of the aryl halide. Polynitroarenes, such as 1,3,5-trinitrobenzene, are highly reactive substrates due to their electron-withdrawing nitro groups, which stabilize the Meisenheimer intermediate during substitution. However, less-activated substrates require harsher conditions, such as elevated temperatures or prolonged reaction times. For instance, the coupling of 3-bromoaniline with 2-methylphenol in o-xylene at 140°C for 20 hours achieves moderate yields but necessitates stoichiometric bases like potassium carbonate.

The structural features of 3-(2-methylphenoxy)aniline enable interactions with bacterial targets critical for combating antibiotic resistance. Synthetic analogs containing phenoxy-aniline motifs have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL [3]. Against methicillin-resistant Staphylococcus aureus (MRSA), derivatives of this chemical class exhibit MIC values comparable to clinical antibiotics (16–64 µg/mL), suggesting potential for overcoming β-lactam resistance mechanisms [3].

The antimicrobial activity appears linked to dual mechanisms:

  • Disruption of cell wall biosynthesis through inhibition of penicillin-binding proteins
  • Interference with bacterial efflux pumps through competitive binding to AcrB transporter domains

Comparative analysis of substituted phenoxyanilines reveals that the 2-methyl group enhances membrane permeability while maintaining target specificity. Molecular dynamics simulations show the methyl substituent improves hydrophobic interactions with lipid bilayers, increasing intracellular accumulation by 2.3-fold compared to unsubstituted analogs [3].

DerivativeMIC Against MRSA (µg/mL)LogPBacterial Efflux Inhibition (%)
Base compound642.138
4-Fluoro analog322.467
3-Nitro analog1281.812

Structure-activity relationship (SAR) studies indicate that electron-donating groups at the 2-position optimize antimicrobial potency while minimizing cytotoxicity [3].

Anticancer Mechanisms Through Kinase Inhibition Pathways

3-(2-Methylphenoxy)aniline derivatives exhibit potent kinase inhibitory activity, particularly against tyrosine kinase 2 (TYK2) and Janus kinase 2 (JAK2). In A549 lung adenocarcinoma cells, lead compounds demonstrate IC~50~ values of 8–90 µM through ATP-competitive binding [5]. X-ray crystallography reveals that the phenoxy group forms key hydrogen bonds with the kinase hinge region (Glu959 and Leu960), while the aniline nitrogen coordinates with catalytic lysine residues [5].

Kinase selectivity profiling shows 40-fold preference for TYK2 over JAK1, attributed to steric complementarity with the TYK2 gatekeeper residue (Leu958). Molecular modeling predicts that the 2-methyl group occupies a hydrophobic pocket adjacent to the ATP-binding cleft, increasing residence time by 1.8-fold compared to des-methyl analogs [5].

Key structural modifications enhancing anticancer activity:

  • Introduction of pyridine rings at C5 improves metabolic stability (CL~hep~ < 4.1 L/h/kg)
  • Fluorine substitution at C4 enhances cellular permeability (P~app~ = 18 × 10^-6 cm/s)
  • Methylation of the aniline nitrogen prevents oxidative deamination while maintaining kinase affinity

Structure-Guided Optimization for Targeted Therapeutic Development

Rational design strategies have enhanced the drug-like properties of 3-(2-methylphenoxy)aniline derivatives:

Metabolic stability optimization:

  • Replacement of ethyl groups with cyclopropyl rings reduces CYP3A4-mediated oxidation (t~1/2~ increased from 1.2 to 4.8 h)
  • Introduction of pyridazine rings improves aqueous solubility (logS = -3.2 vs. -4.9 for phenyl analogs)

Selectivity enhancement:

  • Buchwald-Hartwig amination creates chiral centers that discriminate between kinase isoforms (e.g., 10-fold JAK2/TYK2 selectivity)
  • Fluorine scan analysis identifies positions minimizing hERG channel binding (IC~50~ > 30 µM vs. 2.1 µM for parent compound)

Synthetic routes enabling scale-up:

  • Copper-catalyzed Ullmann couplings achieve 78–92% yields for key phenoxy-amine bonds
  • Microwave-assisted Suzuki-Miyaura reactions reduce reaction times from 48 h to 2.5 h

These advancements position 3-(2-methylphenoxy)aniline as a privileged scaffold for developing fourth-generation antimicrobials, kinase-targeted oncology agents, and neuropathic pain therapeutics. Current research focuses on prodrug strategies to enhance oral bioavailability while maintaining target tissue specificity [5] [6].

Density Functional Theory Analysis of Electronic Structure

Density Functional Theory calculations represent the cornerstone of contemporary computational chemistry investigations for understanding the electronic structure of organic molecules. For 3-(2-Methylphenoxy)aniline, extensive DFT analyses have revealed critical insights into its electronic properties and molecular behavior [1] [2].

The electronic structure analysis of phenoxyaniline derivatives employs sophisticated computational methodologies, primarily utilizing the B3LYP (Becke-3-Lee-Yang-Parr) functional with various basis sets. Research has demonstrated that the 6-31G+(d,p) and 6-311G+(d,p) basis sets provide optimal balance between computational efficiency and accuracy for these aromatic systems [1] [3]. The B3LYP functional has proven particularly effective for calculating electronic properties including ionization potential, electron affinity, molecular hardness, molecular softness, and electronegativity [1].

Frontier Molecular Orbital Analysis

The electronic structure of 3-(2-Methylphenoxy)aniline is fundamentally characterized by its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) [4] [5]. The HOMO represents the molecule's capacity to donate electrons, while the LUMO characterizes its electron-accepting ability [4]. For phenoxyaniline derivatives, DFT calculations have revealed that the HOMO-LUMO energy gap serves as a crucial parameter for understanding molecular reactivity and electronic transitions [3].

Computational studies on related aniline derivatives have shown that electronic parameters such as ionization potential (I), electron affinity (A), molecular hardness (η), molecular softness (S), and electronegativity (χ) can be accurately calculated from HOMO-LUMO energies [4]. These quantum chemical descriptors provide fundamental insights into the chemical reactivity and stability of the molecule.

Electronic Properties and Energy Calculations

DFT calculations using the B3LYP method with 6-311G+(d,p) basis set have established reliable computational protocols for determining electronic properties of phenoxyaniline systems [2] [6]. The calculations encompass total energies, dipole moment values, and molecular electrostatic potential surfaces. For similar aromatic compounds, the energy gap between HOMO and LUMO typically ranges from 2-8 eV, depending on the specific substitution pattern and molecular geometry [1] [2].

Electronic ParameterB3LYP/6-311G+(d,p)Significance
HOMO Energy-6.0 to -7.0 eVElectron donation capacity
LUMO Energy-1.0 to -3.0 eVElectron acceptance capacity
Energy Gap3.0 to 6.0 eVChemical stability
Dipole Moment1.5 to 4.0 DPolarity and intermolecular interactions

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) analysis provides crucial information about the electronic distribution and reactivity sites within 3-(2-Methylphenoxy)aniline [1] [4]. MEP calculations identify regions of electrophilic and nucleophilic attack, which are essential for understanding chemical reactivity patterns. The phenoxy and aniline moieties create distinct electrostatic regions that influence intermolecular interactions and chemical behavior.

Molecular Docking Studies with Biological Target Proteins

Molecular docking investigations have emerged as indispensable tools for understanding the binding interactions between 3-(2-Methylphenoxy)aniline and various biological target proteins. These computational studies provide detailed insights into ligand-protein interactions, binding affinities, and potential therapeutic applications [7] [8] [9].

Protein Target Selection and Validation

Contemporary molecular docking studies employ validated protein structures obtained from the Protein Data Bank (PDB) to ensure reliable computational predictions [10] [11]. For phenoxyaniline derivatives, common biological targets include enzymes involved in metabolic pathways, neurotransmitter receptors, and various therapeutic protein targets [12] [13]. The selection of appropriate protein targets depends on the intended biological application and structural compatibility with the ligand molecule.

Research has demonstrated that phenoxyaniline compounds exhibit significant binding affinity to cytochrome P450 enzymes, particularly CYP2B6, which plays crucial roles in xenobiotic metabolism [12]. Spectral binding titrations and enzyme inhibition assays have confirmed the computational predictions, validating the accuracy of molecular docking methodologies for these systems.

Docking Methodologies and Scoring Functions

State-of-the-art molecular docking studies utilize advanced computational protocols including Standard Precision (SP) and Induced Fit Docking (IFD) methods [10] [14]. The Glide module within the Schrödinger software suite has proven particularly effective for phenoxyaniline derivatives, providing accurate binding pose predictions and reliable scoring functions [10].

Docking ProtocolBinding Energy RangeKey Interactions
Standard Precision-6.0 to -8.0 kcal/molHydrogen bonding, π-π stacking
Induced Fit Docking-7.0 to -9.0 kcal/molEnhanced conformational flexibility
Extra Precision-8.0 to -10.0 kcal/molOptimized binding geometries

Binding Interaction Analysis

Molecular docking studies have revealed that phenoxyaniline derivatives form multiple types of intermolecular interactions with target proteins [14] [15]. The most prevalent interactions include hydrogen bonding with amino acid residues, π-π stacking interactions with aromatic residues such as phenylalanine, and hydrophobic interactions within protein binding pockets [10] [14].

For enzyme targets, the binding typically occurs within active site cavities, with the aniline moiety forming crucial interactions with catalytic residues [11] [16]. The phenoxy group often participates in additional stabilizing interactions, enhancing the overall binding affinity and selectivity of the compound.

Structure-Activity Relationship Correlations

Computational docking studies have established clear structure-activity relationships for phenoxyaniline derivatives [11] [16]. The positioning of substituents on both the phenoxy and aniline rings significantly influences binding affinity and selectivity. Electron-donating groups generally enhance binding interactions, while electron-withdrawing substituents may alter the preferred binding orientation within protein active sites.

Molecular Dynamics Simulations of Ligand-Receptor Complex Stability

Molecular dynamics simulations provide comprehensive insights into the temporal stability and dynamic behavior of 3-(2-Methylphenoxy)aniline bound to biological target proteins [17] [8] [9]. These computational investigations extend beyond static docking poses to examine the complex behavior under physiological conditions.

Simulation Parameters and Methodologies

Contemporary molecular dynamics studies employ sophisticated force fields and simulation protocols to accurately model ligand-receptor complexes [8] [15]. Typical simulation timescales range from 50 nanoseconds to several microseconds, depending on the complexity of the system and the specific research objectives [17] [8]. The AMBER, CHARMM, and GROMACS software packages have proven effective for phenoxyaniline-protein systems.

Advanced simulation protocols incorporate explicit solvent models, periodic boundary conditions, and temperature and pressure coupling algorithms to maintain physiological conditions [8] [15]. The use of GPU-accelerated computing has enabled extended simulation timescales that capture important conformational changes and binding dynamics.

Complex Stability Assessment

Molecular dynamics simulations reveal crucial information about the stability of ligand-receptor complexes through various analytical metrics [8] [9]. Root Mean Square Deviation (RMSD) analysis tracks structural changes over time, while Root Mean Square Fluctuation (RMSF) quantifies the flexibility of different protein regions upon ligand binding.

Stability MetricTypical ValuesInterpretation
RMSD (protein backbone)1-3 ÅStructural stability
RMSD (ligand heavy atoms)0.5-2 ÅBinding pose stability
RMSF (binding site residues)0.5-2 ÅLocal flexibility
Binding free energy-20 to -40 kcal/molThermodynamic stability

Intermolecular Interaction Dynamics

Molecular dynamics simulations provide detailed temporal analysis of intermolecular interactions between 3-(2-Methylphenoxy)aniline and target proteins [8] [15]. Hydrogen bonding networks, hydrophobic contacts, and π-π stacking interactions are continuously monitored throughout the simulation trajectory. These analyses reveal the persistence and strength of key stabilizing interactions.

Research has shown that stable ligand-receptor complexes maintain consistent interaction patterns over extended simulation periods [8] [9]. Fluctuations in binding interactions can indicate conformational flexibility or potential binding site plasticity that may influence biological activity.

Free Energy Calculations

Advanced molecular dynamics simulations incorporate free energy perturbation methods and thermodynamic integration techniques to quantify binding affinities [8] [15]. MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations provide quantitative estimates of binding free energies and their energetic components.

The binding free energy decomposition reveals the relative contributions of electrostatic interactions, van der Waals forces, polar solvation, and nonpolar solvation to the overall binding affinity [15]. This information is crucial for understanding the driving forces behind ligand-receptor recognition and stability.

Quantum Mechanical Modeling of Reaction Pathways

Quantum mechanical modeling provides fundamental insights into the reaction mechanisms and pathways involving 3-(2-Methylphenoxy)aniline [18] [19] [20]. These computational investigations employ high-level quantum chemical methods to elucidate transition states, reaction intermediates, and energetic profiles for chemical transformations.

Methodological Approaches

Contemporary quantum mechanical studies utilize various computational methods ranging from density functional theory to post-Hartree-Fock approaches [19] [20]. The selection of appropriate methods depends on the system size, desired accuracy, and available computational resources. For phenoxyaniline reaction pathways, DFT methods such as B3LYP, M06-2X, and ωB97X-D3 have proven particularly effective [19] [21].

Coupled-cluster methods, particularly CCSD(T), serve as benchmark calculations for validating DFT results and ensuring accuracy of energetic predictions [19]. The choice of basis sets, typically aug-cc-pVTZ or 6-311++G(d,p), significantly influences the quality of calculated reaction energetics and geometric parameters.

Reaction Mechanism Elucidation

Quantum mechanical modeling has revealed detailed reaction pathways for various chemical transformations involving phenoxyaniline derivatives [22] [23]. Common reaction types include aromatic substitution reactions, oxidation processes, and enzymatic transformations. Transition state theory provides the theoretical framework for understanding reaction kinetics and activation barriers.

Reaction TypeActivation EnergyReaction Energy
Aromatic Substitution15-25 kcal/mol-5 to +10 kcal/mol
Oxidation Reactions10-20 kcal/mol-20 to -40 kcal/mol
Hydrogen Abstraction8-15 kcal/mol-10 to +5 kcal/mol

Transition State Characterization

Quantum mechanical calculations provide detailed characterization of transition states along reaction pathways [18] [20]. These critical points on potential energy surfaces represent the highest energy configurations that must be traversed during chemical transformations. Vibrational frequency calculations confirm the nature of stationary points and identify transition state structures.

Intrinsic Reaction Coordinate (IRC) calculations trace the minimum energy pathway connecting reactants and products through transition states [21] [20]. These calculations provide complete reaction profiles and confirm the connectivity between different stationary points along the reaction pathway.

Catalytic Mechanism Investigation

For enzymatic reactions involving phenoxyaniline derivatives, quantum mechanical/molecular mechanical (QM/MM) hybrid methods provide optimal computational strategies [18] [20]. These approaches treat the reactive region with high-level quantum mechanics while describing the protein environment with classical molecular mechanics force fields.

QM/MM calculations have revealed detailed mechanisms for various enzymatic transformations, including the role of specific amino acid residues in catalysis and the influence of protein environment on reaction energetics [18] [20]. These studies provide molecular-level understanding of biological processes involving phenoxyaniline compounds.

Solvation Effects and Environmental Influences

Quantum mechanical modeling incorporates solvation effects through implicit and explicit solvent models [20] [23]. The Polarizable Continuum Model (PCM) and other continuum solvation approaches account for bulk solvent effects on reaction energetics and mechanisms. Explicit solvent molecules may be included to model specific solvation interactions.

Environmental effects significantly influence reaction pathways and energetics for phenoxyaniline systems [20]. pH-dependent processes, ionic strength effects, and specific molecular interactions with solvent molecules all contribute to the overall reaction profile and must be considered for accurate mechanistic predictions.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.099714038 g/mol

Monoisotopic Mass

199.099714038 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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